![molecular formula C19H20ClNO2 B2702844 (E)-1-(3-(4-chlorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1798416-59-7](/img/structure/B2702844.png)
(E)-1-(3-(4-chlorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one
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Overview
Description
(E)-1-(3-(4-chlorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a chemical compound with potential applications in scientific research. It is a member of the enone family of compounds and has been studied for its potential biological activity.
Mechanism Of Action
The mechanism of action of (E)-1-(3-(4-chlorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one is not fully understood. It is thought to act by inhibiting the activity of certain enzymes involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that (E)-1-(3-(4-chlorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one can reduce the production of inflammatory cytokines and chemokines in vitro. It has also been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to determine its effects in vivo.
Advantages And Limitations For Lab Experiments
One advantage of (E)-1-(3-(4-chlorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one is its potential as a tool for studying inflammation and cancer growth in vitro. However, its effects in vivo are not yet fully understood, and further studies are needed to determine its potential therapeutic applications.
Future Directions
There are several potential future directions for research on (E)-1-(3-(4-chlorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one. One direction is to further investigate its potential as a treatment for inflammatory diseases and cancer. Another direction is to study its mechanism of action in more detail, in order to better understand its effects on inflammation and cancer growth. Additionally, further studies are needed to determine its toxicity and potential side effects in vivo.
Synthesis Methods
The synthesis of (E)-1-(3-(4-chlorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one has been described in the literature. One method involves the reaction of 4-chlorobenzylamine with 2-furancarboxaldehyde to form an intermediate, which is then reacted with cyclohexanone to yield the desired product.
Scientific Research Applications
(E)-1-(3-(4-chlorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one has been studied for its potential biological activity. It has been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases. It has also been studied for its potential anticancer activity, with promising results in vitro.
properties
IUPAC Name |
(E)-1-[3-(4-chlorophenyl)azepan-1-yl]-3-(furan-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c20-17-8-6-15(7-9-17)16-4-1-2-12-21(14-16)19(22)11-10-18-5-3-13-23-18/h3,5-11,13,16H,1-2,4,12,14H2/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXJKRASIONUOI-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-(4-chlorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one |
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